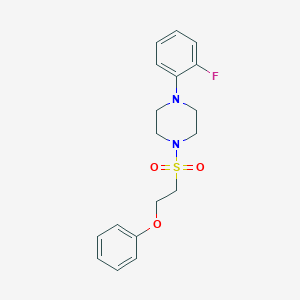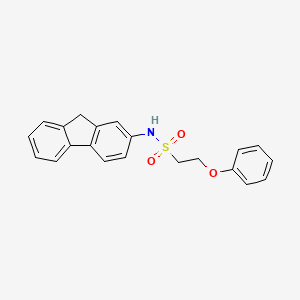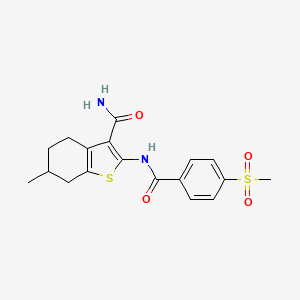
2-phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . The phenoxy group is a functional group that consists of a phenyl group bonded to an oxygen atom.
Synthesis Analysis
Quinoline and its derivatives can be synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . The synthesis of phenoxy derivatives typically involves the reaction of phenol with a suitable electrophile.Molecular Structure Analysis
Quinoline has a molecular formula of C9H7N and a molecular weight of 129.16 . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Quinoline is a weak tertiary base and forms salts with acids .Mecanismo De Acción
The mechanism of action of quinoline derivatives can vary widely depending on their structure and the specific biological target. For example, some quinoline derivatives have been used as antimalarial, antibiotic, anticancer, antihypertensive, tyrokinase PDGF-RTK inhibition, anti-HIV, and antitubercular agents .
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenoxy-N-quinolin-8-ylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-23(21,13-12-22-15-8-2-1-3-9-15)19-16-10-4-6-14-7-5-11-18-17(14)16/h1-11,19H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURYTQKTELHSOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(quinolin-8-yl)ethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)butanamide](/img/structure/B6495582.png)
![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B6495589.png)
![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6495595.png)
![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B6495610.png)
![2-{[4-amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B6495614.png)
![6-methyl-2-[2-(4-methylbenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6495621.png)
![6-methyl-2-[3-(4-methylbenzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6495625.png)
![1-(3-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6495633.png)



![2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine](/img/structure/B6495680.png)
![4,5-dimethyl-2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide](/img/structure/B6495687.png)
![ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B6495689.png)